Cas no 1932787-71-7 ((3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid)

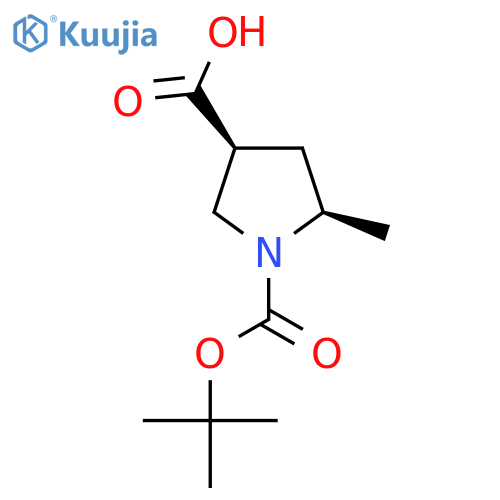

1932787-71-7 structure

商品名:(3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid

CAS番号:1932787-71-7

MF:C11H19NO4

メガワット:229.27286362648

MDL:MFCD28502477

CID:4630058

PubChem ID:89630807

(3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- (3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid

- (3S,5R)-1-Boc-5-methylpyrrolidine-3-carboxylic acid

- (3S,5R)-1-[(t-Butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid

- (3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid

- AKOS037644523

- (3S,5R)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid

- P17249

- MFCD28502477

- (3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylicacid

- (3S,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

- SCHEMBL15033808

- CS-0053225

- AS-53891

- 1932787-71-7

-

- MDL: MFCD28502477

- インチ: 1S/C11H19NO4/c1-7-5-8(9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1

- InChIKey: WZZGWPOKJCVJGU-SFYZADRCSA-N

- ほほえんだ: O(C(C)(C)C)C(N1C[C@@H](C(=O)O)C[C@H]1C)=O

計算された属性

- せいみつぶんしりょう: 229.13140809 g/mol

- どういたいしつりょう: 229.13140809 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 295

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 229.27

- トポロジー分子極性表面積: 66.8

- 疎水性パラメータ計算基準値(XlogP): 1.2

(3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM471358-1g |

(3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid |

1932787-71-7 | 95%+ | 1g |

$2077 | 2023-01-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA028-1G |

(3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid |

1932787-71-7 | 97% | 1g |

¥ 12,480.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA028-100MG |

(3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid |

1932787-71-7 | 97% | 100MG |

¥ 3,121.00 | 2023-04-14 | |

| eNovation Chemicals LLC | D586841-500MG |

(3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid |

1932787-71-7 | 97% | 500mg |

$945 | 2024-07-21 | |

| 1PlusChem | 1P00ILC4-250mg |

(3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid |

1932787-71-7 | 95% | 250mg |

$1180.00 | 2024-06-17 | |

| 1PlusChem | 1P00ILC4-100mg |

(3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid |

1932787-71-7 | 95% | 100mg |

$722.00 | 2024-06-17 | |

| Ambeed | A991881-100mg |

(3S,5R)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-3-carboxylic acid |

1932787-71-7 | 97% | 100mg |

$481.0 | 2024-04-22 | |

| Aaron | AR00ILKG-250mg |

(3S,5R)-1-[(TERT-BUTOXY)CARBONYL]-5-METHYLPYRROLIDINE-3-CARBOXYLIC ACID |

1932787-71-7 | 95% | 250mg |

$926.00 | 2025-02-11 | |

| A2B Chem LLC | AI66660-250mg |

(3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid |

1932787-71-7 | 95% | 250mg |

$1024.00 | 2024-04-20 | |

| Aaron | AR00ILKG-100mg |

(3S,5R)-1-[(TERT-BUTOXY)CARBONYL]-5-METHYLPYRROLIDINE-3-CARBOXYLIC ACID |

1932787-71-7 | 95% | 100mg |

$649.00 | 2025-02-11 |

(3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid 関連文献

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

1932787-71-7 ((3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid) 関連製品

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 857369-11-0(2-Oxoethanethioamide)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1932787-71-7)(3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):1726.0